4-Bromo-N-hydrazinocarbonylmethyl-benzamide
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Overview
Description
4-Bromo-N-hydrazinocarbonylmethyl-benzamide is a chemical compound with the molecular formula C9H10BrN3O2 and a molecular weight of 272.103 g/mol . It is known for its unique structure, which includes a bromine atom, a hydrazine group, and a benzamide moiety. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydrazinocarbonylmethyl-benzamide typically involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-hydrazinocarbonylmethyl-benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the hydrazine group can lead to the formation of azides or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
4-Bromo-N-hydrazinocarbonylmethyl-benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-hydrazinocarbonylmethyl-benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylaniline: Similar in structure but lacks the hydrazine group.
4-Bromo-N-methoxy-N-methylbenzamide: Contains a methoxy group instead of a hydrazine group.
Uniqueness
4-Bromo-N-hydrazinocarbonylmethyl-benzamide is unique due to the presence of both a bromine atom and a hydrazine group, which confer distinct reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
CAS No. |
330470-69-4 |
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Molecular Formula |
C9H10BrN3O2 |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
4-bromo-N-(2-hydrazinyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-3-1-6(2-4-7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
InChI Key |
ZXZLSIKFVCPYJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN)Br |
Origin of Product |
United States |
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